3-Thiophenecarbonitrile

Thermochemistry Thiophene Enthalpy of Formation

3-Thiophenecarbonitrile (3-cyanothiophene), a thiophene derivative bearing a nitrile group at the 3-position, is a heterocyclic building block employed in organic synthesis and materials science. Its established role as a key intermediate in the synthesis of the atypical antipsychotic drug olanzapine underscores its value in pharmaceutical research.

Molecular Formula C5H3NS
Molecular Weight 109.15 g/mol
CAS No. 1641-09-4
Cat. No. B159127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiophenecarbonitrile
CAS1641-09-4
Molecular FormulaC5H3NS
Molecular Weight109.15 g/mol
Structural Identifiers
SMILESC1=CSC=C1C#N
InChIInChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H
InChIKeyGSXCEVHRIVLFJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Thiophenecarbonitrile (CAS 1641-09-4) for Pharmaceutical and Advanced Material R&D


3-Thiophenecarbonitrile (3-cyanothiophene), a thiophene derivative bearing a nitrile group at the 3-position, is a heterocyclic building block employed in organic synthesis and materials science . Its established role as a key intermediate in the synthesis of the atypical antipsychotic drug olanzapine underscores its value in pharmaceutical research [1]. Beyond medicinal chemistry, its well-defined thermochemical properties and utility in preparing functional copolymers make it a relevant compound for advanced material development [2].

Why Isomeric Purity of 3-Thiophenecarbonitrile is Critical for Reaction Outcomes


Thiophene carbonitriles are not interchangeable reagents. The position of the nitrile group on the aromatic ring is a critical determinant of a molecule's fundamental thermochemical stability and, by extension, its reactivity [1]. As demonstrated by rigorous calorimetric studies, the 3-substituted isomer exhibits distinct standard molar enthalpies of formation and vaporization compared to its 2-substituted counterpart, indicating that the energy landscape of their transformations differs [1]. This structural nuance directly impacts the performance of the compound in applications ranging from polymer design, where regioregularity influences material properties, to drug synthesis, where the correct isomer is essential for accessing the intended pharmaceutical intermediate .

Quantitative Differentiation of 3-Thiophenecarbonitrile from Closest Analogs


Enhanced Gaseous Stability of 3-Thiophenecarbonitrile over 2-Isomer

Rotating-bomb combustion calorimetry at T = 298.15 K reveals that 3-thiophenecarbonitrile is thermodynamically more stable in the gaseous phase than its 2-isomer. The standard molar enthalpy of formation in the gaseous state for 3-thiophenecarbonitrile is less negative, indicating a lower energy state compared to the 2-substituted analog [1].

Thermochemistry Thiophene Enthalpy of Formation

Higher Enthalpy of Vaporization for 3-Thiophenecarbonitrile

High-temperature Calvet microcalorimetry measurements at T = 298.15 K show that 3-thiophenecarbonitrile requires more energy to vaporize than its 2-isomer. This indicates stronger intermolecular interactions in the liquid phase for the 3-substituted compound [1].

Thermodynamics Vaporization Thiophene

Improved Photovoltaic Performance in Copolymers via 3-Cyanothiophene Incorporation

In a study of benzodithiophene-thiophene-based alternating copolymers for photovoltaics, the polymer incorporating the 3-cyanothiophene unit (BDTCOT) achieved a power conversion efficiency (PCE) of 4.66% when blended with PC71BM . The electron-withdrawing nature of the nitrile group was key to modulating the polymer's frontier orbital energy levels and enhancing device performance .

Organic Photovoltaics Copolymers Benzodithiophene

Validated Scaffold for Antimicrobial Drug Discovery via Quantitative SAR

A 3D-QSAR study of thiophene-3-carbonitrile-based MurF inhibitors established a robust pharmacophore model with high predictive power (R² = 0.978, Q² = 0.8835) based on a dataset of 48 compounds with IC50 values ranging from 0.18 to 663 µM [1]. This provides a validated, data-driven framework for the rational design of more potent inhibitors, solidifying the 3-thiophenecarbonitrile core as a privileged scaffold for antibiotic development [1].

Antibacterial MurF Inhibitor 3D-QSAR

Optimal Application Scenarios for 3-Thiophenecarbonitrile Based on Evidence


Precision Synthesis of Olanzapine and Related API Intermediates

As a direct precursor in the established Gewald reaction-based synthesis of the atypical antipsychotic olanzapine, 3-thiophenecarbonitrile is essential for producing 2-amino-5-methyl-3-thiophenecarbonitrile, a key intermediate [1]. The isomerically pure 3-carbonitrile ensures the correct regiospecificity in subsequent steps, making it a critical raw material for R&D and manufacturing processes supporting this widely used medication [1].

Tuning Electronic Properties in Conjugated Copolymers for Organic Electronics

The electron-withdrawing nature of the nitrile group at the 3-position can be strategically employed to lower the highest occupied molecular orbital (HOMO) energy level of conjugated polymers, as shown in benzodithiophene-thiophene copolymers achieving a PCE of 4.66% . This is a key design strategy for optimizing the open-circuit voltage and overall performance of organic photovoltaic devices and other organic semiconductor applications .

Lead Optimization in Antibacterial Drug Discovery Targeting MurF

The thiophene-3-carbonitrile scaffold serves as a validated starting point for the structure-based design of novel MurF inhibitors [2]. The existence of a highly predictive 3D-QSAR model (R² = 0.978) enables medicinal chemists to rationally prioritize synthetic targets with a higher probability of achieving desired potency (IC50 values as low as 0.18 µM) and binding affinity against this challenging antibacterial target [2].

Gas-Phase and High-Temperature Processes Requiring Thermochemical Stability

Due to its well-characterized and relatively higher enthalpy of vaporization (51.6 kJ·mol⁻¹) and greater gaseous stability compared to its 2-isomer [3], 3-thiophenecarbonitrile is a more suitable candidate for processes involving vapor-phase transport, such as chemical vapor deposition (CVD) or high-temperature chemical transformations where precise energetic control is required [3].

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